molecular formula C10H8N4O3S B5538910 5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid

5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid

Cat. No.: B5538910
M. Wt: 264.26 g/mol
InChI Key: PNNXLYVXQWUPMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thiadiazole ring, which is known for its diverse biological activities and its presence in various pharmacologically active molecules.

Preparation Methods

The synthesis of 5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid typically involves the reaction of phenyl isocyanate with 1,2,3-thiadiazole-4-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

5-[(Phenylcarbamoyl)amino]-1,2,3-thiadiazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its thiadiazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

5-(phenylcarbamoylamino)thiadiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3S/c15-9(16)7-8(18-14-13-7)12-10(17)11-6-4-2-1-3-5-6/h1-5H,(H,15,16)(H2,11,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNXLYVXQWUPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=C(N=NS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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